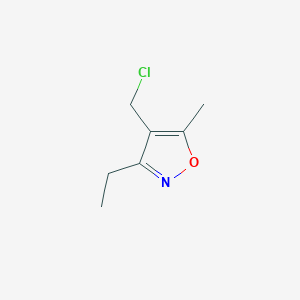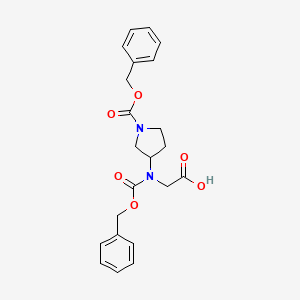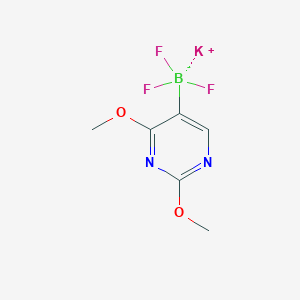
Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate
説明
Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate is a chemical compound with the molecular formula C6H7BF3KN2O2 . It has a molecular weight of 246.0364896 . This compound can be used as a substrate in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate were not found, similar compounds like Potassium aryltrifluoroborate can be synthesized through a nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron . Another method involves a simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid .Molecular Structure Analysis
The molecular structure of Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate consists of a pyrimidine ring with two methoxy groups attached at the 2nd and 4th positions. The 5th position of the pyrimidine ring is attached to a trifluoroborate group .Chemical Reactions Analysis
Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate can participate in various chemical reactions. It can be used in metal-free synthesis of biaryls through oxidative electrocoupling reaction . It can also participate in cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst . Additionally, it can be used in Suzuki-Miyaura coupling with aryl and heteroaryl halides using a palladium catalyst .科学的研究の応用
Synthesis and Herbicidal Activity
Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate and related compounds have been studied for their synthesis methods and potential applications in the agrochemical field. For instance, Waghmare et al. (2013) explored the synthesis of such compounds, including their herbicidal activity. They utilized 2-methylsufonyl4, 6-dimethoxypyrimidine and dihydroxy benzoic acid in the presence of potassium carbonate and hydroxide for the synthesis, revealing the herbicidal potential of these compounds (Waghmare et al., 2013).
Pharmaceutical and Medicinal Applications
The synthesis and antiviral properties of certain 2,4-dimethoxypyrimidines have been investigated for potential pharmaceutical applications. Coe et al. (1982) synthesized various 5-substituted 2,4-dimethoxypyrimidines and evaluated their activity against herpes simplex virus, demonstrating the relevance of these compounds in medicinal chemistry (Coe et al., 1982).
Organic Synthesis and Catalysis
The role of potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate in organic synthesis and catalysis is significant. Molander and Ham (2006) described the preparation of potassium azidoalkyltrifluoroborates and their transformation into organo-[1,2,3]-triazol-1-yl-trifluoroborates, showcasing the versatility of these compounds in organic synthesis (Molander & Ham, 2006).
Suzuki Cross-Coupling Reactions
Potassium alkenyltrifluoroborates, closely related to potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate, have been used in Suzuki cross-coupling reactions. Molander and Rivero (2002) demonstrated that these reactions can proceed with good yields, underlining the importance of these compounds in modern synthetic chemistry (Molander & Rivero, 2002).
Chemical Characterization and Spectroscopy
The characterization of potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate and related salts has been a subject of research in the field of spectroscopy and structural chemistry. Iramain et al. (2018) evaluated the structures, properties, and spectra of potassium 2-isonicotinoyltrifluoroborate salt, providing insights into the physical and chemical properties of these types of compounds (Iramain et al., 2018).
Safety and Hazards
While specific safety and hazard information for Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate was not found, similar compounds like Potassium (trifluoromethyl)trifluoroborate are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
作用機序
Target of Action
Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with a metal catalyst, typically palladium. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond. In transmetalation, the organoboron compound is transferred from boron to palladium .
Result of Action
The primary result of the compound’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond. This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents and conditions used in the reaction .
Action Environment
The efficacy and stability of Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate, like many chemical reagents, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. In the context of the SM cross-coupling reaction, the choice of catalyst and the reaction conditions can significantly affect the outcome .
特性
IUPAC Name |
potassium;(2,4-dimethoxypyrimidin-5-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BF3N2O2.K/c1-13-5-4(7(8,9)10)3-11-6(12-5)14-2;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCWWCCXPDERMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1OC)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BF3KN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate | |
CAS RN |
1111732-97-8 | |
| Record name | Borate(1-), (2,4-dimethoxy-5-pyrimidinyl)trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111732-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



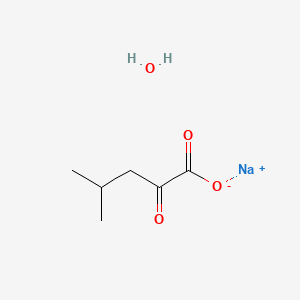
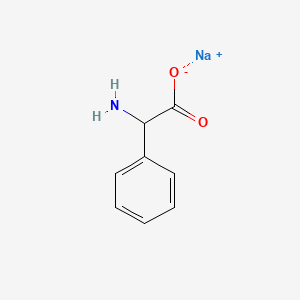
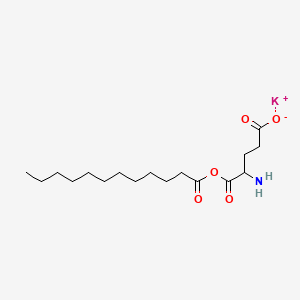
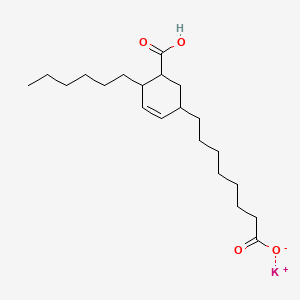

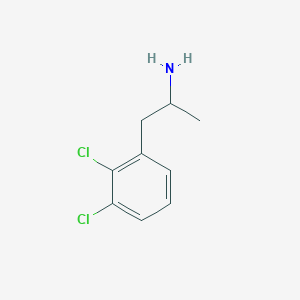
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648592.png)
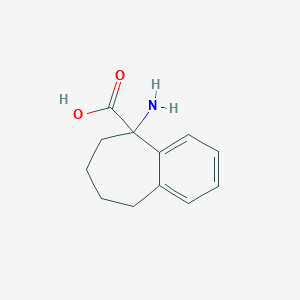
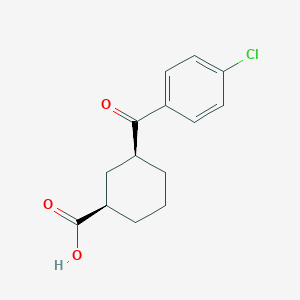
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648600.png)
![[6-(3,4-Dimethoxyphenyl)pyridin-3-YL]methanol](/img/structure/B1648617.png)
![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1648632.png)
